3-(4-Hydroxyphenyl)-N-benzylpropionamide
Overview
Description
3-(4-Hydroxyphenyl)-N-benzylpropionamide is an organic compound that features a benzyl group attached to a propionamide backbone, with a hydroxyphenyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-N-benzylpropionamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and benzylamine.
Formation of Schiff Base: The 4-hydroxybenzaldehyde reacts with benzylamine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is acylated with propionyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-N-benzylpropionamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: 3-(4-Oxophenyl)-N-benzylpropionamide.
Reduction: 3-(4-Hydroxyphenyl)-N-benzylpropylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Hydroxyphenyl)-N-benzylpropionamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-N-benzylpropionamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Similar structure but lacks the benzyl group.
N-Benzyl-4-hydroxybenzamide: Similar structure but lacks the propionamide backbone.
4-Hydroxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of propionamide.
Uniqueness
3-(4-Hydroxyphenyl)-N-benzylpropionamide is unique due to the presence of both a benzyl group and a propionamide backbone, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for diverse chemical reactivity and the possibility of multiple biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-benzyl-3-(4-hydroxyphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-9-6-13(7-10-15)8-11-16(19)17-12-14-4-2-1-3-5-14/h1-7,9-10,18H,8,11-12H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPJHCUBEDDXIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347348 | |
Record name | 3-(4-Hydroxyphenyl)-N-benzylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74454-78-7 | |
Record name | 3-(4-Hydroxyphenyl)-N-benzylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Hydroxyphenyl)n-benzylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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